Product packaging for 2-Amino-6-(Trifluoromethoxy)phenol(Cat. No.:CAS No. 1261524-09-7)

2-Amino-6-(Trifluoromethoxy)phenol

Cat. No.: B581549
CAS No.: 1261524-09-7
M. Wt: 193.125
InChI Key: DADCLVKCMZDKHZ-UHFFFAOYSA-N
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Description

2-Amino-6-(trifluoromethoxy)phenol is a versatile chemical scaffold of significant interest in advanced chemical and pharmaceutical research. Its structure, featuring both electron-donating amino and phenol groups and an electron-withdrawing trifluoromethoxy moiety, makes it a valuable precursor in organic synthesis and medicinal chemistry. This compound is a key intermediate for synthesizing heterocyclic structures, particularly benzothiazoles . Researchers value this chemical scaffold for its role in developing neuroactive agents. The closely related compound, 2-amino-6-(trifluoromethoxy)benzothiazole (Riluzole), is a well-known pharmaceutical agent that acts as an antagonist of excitatory amino acid neurotransmission . Riluzole's neuroprotective properties, which include blocking glutamate receptors and inhibiting voltage-dependent sodium channels, underscore the research potential of the 6-(trifluoromethoxy)benzene motif in neuroscience . As such, this compound serves as a critical building block for exploring novel therapeutics targeting the central nervous system. Furthermore, the trifluoromethoxy group is a privileged structural element in agrochemical and pharmaceutical design, often enhancing a molecule's metabolic stability, lipophilicity, and membrane permeability . This makes derivatives of this phenol compound highly relevant for creating new chemical entities with potential applications in drug discovery programs and as subjects for quantum chemical computational studies to understand their physicochemical properties . This product is intended for research purposes in a controlled laboratory environment only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6F3NO2 B581549 2-Amino-6-(Trifluoromethoxy)phenol CAS No. 1261524-09-7

Properties

IUPAC Name

2-amino-6-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)13-5-3-1-2-4(11)6(5)12/h1-3,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADCLVKCMZDKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 6 Trifluoromethoxy Phenol and Analogues

Precursor-Based Synthetic Strategies

Precursor-based strategies involve the sequential introduction of the amino and trifluoromethoxy groups onto a phenolic scaffold. These methods offer a high degree of control over the regioselectivity of the final product.

Synthesis via Halogenation and Subsequent Functionalization

A common and versatile approach to the synthesis of 2-Amino-6-(Trifluoromethoxy)phenol involves the initial halogenation of a suitable trifluoromethoxy-substituted precursor, followed by the introduction of the amino group. This strategy leverages well-established transition-metal-catalyzed cross-coupling reactions.

A plausible synthetic route begins with the halogenation of 2-(trifluoromethoxy)phenol (B1304643). Bromination or chlorination at the position ortho to the hydroxyl group would yield 2-bromo-6-(trifluoromethoxy)phenol or 2-chloro-6-(trifluoromethoxy)phenol, respectively. These halogenated intermediates can then undergo amination through reactions such as the Buchwald-Hartwig amination or the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of carbon-nitrogen bonds. nih.govnih.gov In this reaction, the halogenated trifluoromethoxyphenol would be coupled with an amine source, such as ammonia or a protected amine equivalent, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. The choice of ligand is crucial for the efficiency of the reaction and can be tailored to the specific substrates.

The Ullmann condensation , a copper-catalyzed reaction, provides an alternative method for the amination of aryl halides. While it often requires harsher reaction conditions (higher temperatures) compared to the Buchwald-Hartwig amination, it remains a valuable method, particularly for large-scale synthesis.

Reaction Catalyst Typical Conditions Advantages Disadvantages
Buchwald-Hartwig AminationPalladium complexes with phosphine ligandsModerate temperatures, various solventsHigh functional group tolerance, mild conditionsCatalyst cost and sensitivity
Ullmann CondensationCopper salts or copper metalHigh temperatures, polar solventsLower catalyst cost, suitable for some substratesHarsher conditions, sometimes lower yields

Reduction of Nitro-Substituted Trifluoromethoxyphenol Precursors

Another widely employed strategy involves the reduction of a nitro-substituted trifluoromethoxyphenol precursor. This method is often efficient and proceeds with high yields. The synthesis begins with the nitration of 2-(trifluoromethoxy)phenol to introduce a nitro group at the desired position, followed by the reduction of the nitro group to an amine.

The nitration of 2-(trifluoromethoxy)phenol can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The conditions must be carefully controlled to favor the formation of the desired 2-nitro-6-(trifluoromethoxy)phenol isomer.

Once the nitro precursor is obtained, the reduction of the nitro group to an amino group can be accomplished using a variety of reagents and methods. nih.govnih.govmdpi.com Common approaches include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). nih.govmdpi.com It is a clean and efficient method, often providing high yields of the desired amine. nih.gov

Metal/Acid Systems: The reduction can also be carried out using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium, such as hydrochloric acid (HCl). mdpi.comcas.cn The Fe/HCl system is particularly common due to its cost-effectiveness. nih.gov | Reduction Method | Reagents | Typical Conditions | Key Features | | :--- | :--- | :--- | :--- | | Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Room temperature to moderate heat, atmospheric or elevated pressure | Clean reaction with water as the main byproduct. | Requires specialized equipment for handling hydrogen gas. | | Metal in Acid | Fe/HCl, Sn/HCl, Zn/HCl | Refluxing in aqueous or alcoholic solvents | Cost-effective and widely applicable. | Can generate significant amounts of metal waste. | | Transfer Hydrogenation | Hydrazine, Ammonium (B1175870) formate (B1220265) | Pd/C catalyst | Avoids the need for gaseous hydrogen. | Can have variable efficiency depending on the substrate. |

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) presents another pathway for the synthesis of this compound. This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. For this strategy to be effective, the aromatic ring must be activated by the presence of strong electron-withdrawing groups ortho or para to the leaving group.

In the context of synthesizing the target molecule, a suitable precursor would be a di-substituted benzene (B151609) ring containing a leaving group (such as a halogen) and the trifluoromethoxy group, along with another activating group if necessary. The trifluoromethoxy group itself is electron-withdrawing, which can facilitate SNAr reactions.

A potential route could involve the reaction of 2-halo-6-(trifluoromethoxy)phenol with an ammonia equivalent. The hydroxyl group would likely need to be protected during this step to prevent it from acting as a competing nucleophile. The success of this approach is highly dependent on the reactivity of the specific substrate and the reaction conditions employed.

Direct Trifluoromethoxylation Approaches to Phenolic Scaffolds

Direct trifluoromethoxylation methods aim to introduce the OCF₃ group directly onto a pre-existing phenolic ring. These approaches are highly desirable as they can potentially shorten synthetic sequences.

Electrophilic Trifluoromethoxylation Reagents and Mechanisms

The direct O-trifluoromethylation of phenols can be achieved using electrophilic trifluoromethylating reagents. These reagents deliver a "CF₃⁺" equivalent to the oxygen atom of the phenol (B47542). Several classes of electrophilic trifluoromethylating reagents have been developed, including hypervalent iodine compounds (e.g., Togni reagents) and sulfonium salts (e.g., Umemoto reagents). nih.govnih.govdiscoveroakwoodchemical.combeilstein-journals.orguni-muenchen.deresearchgate.net

The mechanism of electrophilic O-trifluoromethylation generally involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks the electrophilic trifluoromethyl source. The reaction is often promoted by a base. The choice of reagent and reaction conditions is critical to favor O-trifluoromethylation over C-trifluoromethylation, as the aromatic ring can also act as a nucleophile. nih.gov

Reagent Class Examples Key Features
Hypervalent Iodine ReagentsTogni reagentsGenerally stable and easy to handle.
Sulfonium SaltsUmemoto reagentsHighly reactive, often requiring low temperatures.
Other Electrophilic SourcesVarious proprietary reagentsCan offer unique reactivity profiles.

Oxidative O-Trifluoromethoxylation Reactions

Oxidative O-trifluoromethylation represents a more recent and powerful strategy for the synthesis of aryl trifluoromethyl ethers. nih.gov These methods typically involve the use of a nucleophilic trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF₃), in combination with an oxidant. nih.gov

A notable example is the silver-mediated oxidative trifluoromethylation of phenols. nih.gov In this reaction, a silver(I) salt is used to promote the coupling of the phenol with TMSCF₃ in the presence of an oxidant. This method has been shown to be applicable to a wide range of phenols, offering a direct and efficient route to aryl trifluoromethyl ethers. nih.gov The reaction proceeds under relatively mild conditions and tolerates various functional groups. nih.gov

Strategies for Introducing the Amino Functionality

Directly introducing an amino group onto a phenol ring, particularly one that is already substituted, can be a synthetic challenge. However, several methodologies exist for the amination of phenols that could be applied to a substrate such as 2-(trifluoromethoxy)phenol. These methods often involve the conversion of the hydroxyl group into a better leaving group or the activation of the aromatic ring towards nucleophilic attack.

One potential approach is a transition-metal-free direct amination that proceeds via an alkylation-Smiles rearrangement protocol researchgate.net. In this type of reaction, the phenol is first O-alkylated with an appropriate reagent, such as 2-bromo-N-phenylpropanamide, in the presence of a base like potassium hydroxide (B78521) organic-chemistry.org. The presence of an electron-withdrawing group, such as the trifluoromethoxy group, on the phenol is known to facilitate the subsequent intramolecular nucleophilic aromatic substitution (Smiles rearrangement) researchgate.net. This would lead to the formation of the desired arylamine.

Another emerging strategy is the use of dual photocatalysis for the C-H amination of phenols chemrxiv.org. This method utilizes an iridium-based photocatalyst in conjunction with a pyridinium additive to facilitate the coupling of phenols with various nitrogen-based nucleophiles chemrxiv.org. While this technique has been demonstrated on a range of phenol substrates, its application to 2-(trifluoromethoxy)phenol would require specific optimization. The regioselectivity of such a reaction would be a critical factor to consider.

MethodReagents and ConditionsPotential AdvantagesPotential Challenges
Smiles Rearrangement 1. 2-bromo-N-phenylpropanamide, KOH, DMSO2. HydrolysisMetal-free conditions, potentially good yields for electron-poor phenols.Requires a multi-step sequence, potential for side reactions.
Photocatalytic C-H Amination Ir(III) photocatalyst, pyridinium additive, nitrogen nucleophile, light sourceMild reaction conditions, potential for high regioselectivity.May require specialized equipment, substrate scope for this specific compound is untested.

A more traditional and often more reliable method for the synthesis of aromatic amines is the reduction of a nitroaromatic precursor mdpi.comnih.gov. This two-step approach first involves the nitration of a suitable starting material, followed by the reduction of the introduced nitro group to an amine.

For the synthesis of this compound, the logical precursor would be 2-Nitro-6-(trifluoromethoxy)phenol. This intermediate would be synthesized by the nitration of 2-(trifluoromethoxy)phenol. The nitration of phenols is a well-established reaction, typically carried out with nitric acid in a solvent like acetic acid or sulfuric acid wikipedia.org. The directing effects of the substituents on the aromatic ring are crucial for the regioselectivity of this reaction. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the trifluoromethoxy group is a deactivating, meta-directing group (though ortho-, para-directing with respect to the oxygen). The powerful directing effect of the hydroxyl group would likely favor the introduction of the nitro group at the positions ortho and para to it. Therefore, nitration of 2-(trifluoromethoxy)phenol is expected to yield a mixture of 4-nitro- and 6-nitro- isomers, from which the desired 2-nitro-6-(trifluoromethoxy)phenol would need to be separated. A similar nitration of 2-trifluoromethylphenol has been reported to yield the corresponding 2-nitro-6-(trifluoromethyl)phenol, suggesting this route is viable chemicalbook.com.

Once the 2-Nitro-6-(trifluoromethoxy)phenol precursor is obtained, the nitro group can be reduced to an amino group using a variety of established methods. Catalytic hydrogenation is a common and efficient technique, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas google.com. Other reducing agents that can be used include metals in acidic media (e.g., tin or iron in hydrochloric acid) or metal hydrides like sodium borohydride in the presence of a catalyst researchgate.net. The reduction of nitro groups to amines is generally a high-yielding and clean reaction.

StepReagents and ConditionsExpected Outcome
Nitration 2-(trifluoromethoxy)phenol, HNO₃, H₂SO₄ or Acetic AcidFormation of a mixture of nitro-isomers, including the desired 2-Nitro-6-(trifluoromethoxy)phenol.
Reduction 2-Nitro-6-(trifluoromethoxy)phenol, H₂, Pd/C or Raney NiHigh yield of this compound.

Comparative Analysis of Synthetic Efficiency and Selectivity

When comparing the two primary strategies for synthesizing this compound, several factors related to efficiency and selectivity must be considered.

Direct amination methods, such as those involving a Smiles rearrangement or photocatalysis, can have variable efficiency. While some modern methods report high yields, they may be highly substrate-dependent and may not translate well to the specific case of 2-(trifluoromethoxy)phenol without extensive optimization. Furthermore, these methods might require more expensive or specialized reagents and catalysts compared to the classical nitration and reduction sequence.

Direct amination methods could potentially offer higher regioselectivity. For instance, directed C-H functionalization reactions, if applicable, could allow for the introduction of the amino group at a specific position. However, the directing group effects would still play a significant role and would need to be carefully considered. In the case of the Smiles rearrangement, the regioselectivity is inherent to the mechanism, which could be an advantage if the precursor is correctly designed.

FeatureAmination of Fluorinated PhenolsReduction of Nitroaromatic Precursors
Overall Yield Variable, highly dependent on the chosen method and substrate.Generally good to high, but dependent on the yield and purification of the nitrated intermediate.
Selectivity Potentially high regioselectivity depending on the method (e.g., directed C-H amination).Regioselectivity is a challenge in the nitration step, likely leading to a mixture of isomers.
Scalability May be limited by the cost of reagents or specialized equipment for some methods.Generally highly scalable, as the reactions and reagents are common in industrial processes.
Generality Methods are often developed for specific classes of substrates.A very general and widely used method for the synthesis of aromatic amines.

Reactivity and Reaction Mechanisms of 2 Amino 6 Trifluoromethoxy Phenol

Reactions Involving the Aromatic Ring System

The aromatic ring of 2-Amino-6-(trifluoromethoxy)phenol is highly activated towards electrophilic attack due to the presence of the strongly electron-donating amino (-NH2) and hydroxyl (-OH) groups. Conversely, the trifluoromethoxy (-OCF3) group exerts a deactivating, electron-withdrawing inductive effect.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The directing effects of the substituents are summarized as follows:

-NH2 group (at C2): Strongly activating; directs to positions 1, 3, and 5.

-OH group (at C1): Strongly activating; directs to positions 2, 4, and 6.

-OCF3 group (at C6): Deactivating; directs to positions 1 and 3.

Considering the positions on the this compound ring, the cumulative effect of the substituents points towards preferential substitution at positions 3 and 5, which are ortho to the amino group and para/ortho to the hydroxyl group, respectively, and also influenced by the directing effect of the trifluoromethoxy group. Position 4 is sterically hindered by two adjacent substituents.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Position Activating/Deactivating Influence Steric Hindrance Predicted Reactivity
3 Activated by -NH2 (ortho) and -OH (para) Low High
4 Activated by -OH (ortho) High Low

| 5 | Activated by -NH2 (para) and -OCF3 (ortho) | Low | High |

Nucleophilic Aromatic Substitution on Activated Derivatives

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups to activate the aromatic ring towards nucleophilic attack. nih.gov The trifluoromethoxy group in this compound is electron-withdrawing, but may not be sufficient on its own to facilitate SNAr. To enhance the susceptibility of the ring to nucleophilic attack, the molecule would likely require further activation.

This can be achieved by:

Introduction of additional electron-withdrawing groups: For instance, nitration of the ring would introduce a nitro group, a powerful activating group for SNAr.

Conversion of the hydroxyl group into a better leaving group: Transformation of the phenolic -OH into a sulfonate ester (e.g., tosylate or mesylate) or a triflate would create a derivative primed for nucleophilic displacement. chemicalbook.com

In such activated derivatives, a nucleophile could displace a suitable leaving group (like a halide or a sulfonate) on the ring. The regioselectivity of such a substitution would be dependent on the position of the leaving group and the electronic influence of the other substituents.

Transformations at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for functionalization, allowing for the formation of ethers and esters, and participation in cross-coupling reactions.

Etherification and Esterification Reactions

The hydroxyl group of this compound can undergo etherification to form aryl ethers. A common method is the Williamson ether synthesis, which involves deprotonation of the phenol (B47542) to form a phenoxide, followed by reaction with an alkyl halide. youtube.com Given the presence of the acidic phenolic proton and the basic amino group, careful selection of reaction conditions is necessary to ensure selective O-alkylation. Protection of the amino group as an amide may be advantageous to prevent N-alkylation and other side reactions. wikipedia.org

Esterification of the phenolic hydroxyl can be accomplished by reaction with carboxylic acids, acid chlorides, or acid anhydrides. allmpuslab.com These reactions are often catalyzed by acids or bases. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield the corresponding acetate (B1210297) ester.

Table 2: Representative Etherification and Esterification Reactions

Reaction Reagents Product Type
Etherification Alkyl halide (e.g., CH3I), Base (e.g., K2CO3) Aryl methyl ether

| Esterification | Acyl chloride (e.g., CH3COCl), Base (e.g., Pyridine) | Aryl acetate |

Metal-Catalyzed Cross-Coupling Involving Phenols

Modern synthetic methods allow for the use of phenols as coupling partners in metal-catalyzed cross-coupling reactions, typically after conversion to a more reactive derivative. organic-chemistry.org The hydroxyl group can be converted to a triflate (-OTf) or another sulfonate ester, which can then participate in reactions like the Suzuki, Stille, or Buchwald-Hartwig couplings. chemicalbook.com These reactions enable the formation of carbon-carbon or carbon-heteroatom bonds at the phenolic position. For example, a triflate derivative of this compound could be coupled with a boronic acid (Suzuki coupling) to introduce a new aryl or alkyl group. chemicalbook.com

Reactivity of the Amino Group

The amino group imparts significant reactivity to the molecule. It is basic and can be readily protonated. It is also a potent nucleophile and can undergo a variety of transformations.

A primary reaction of the amino group is acylation. Reaction with acyl chlorides or anhydrides readily forms the corresponding amide. nih.gov As mentioned previously, this transformation is a common strategy to protect the amino group and to moderate its strong activating effect during electrophilic aromatic substitution. youtube.com

Furthermore, the primary aromatic amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. google.com The resulting diazonium salt is a versatile intermediate. It can be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups, or it can be used as a coupling partner in azo coupling reactions. google.comresearchgate.net

Table 3: Key Reactions of the Amino Group

Reaction Reagents Intermediate/Product
Acylation Acetic anhydride, Pyridine 2-Acetamido-6-(trifluoromethoxy)phenol

| Diazotization | NaNO2, HCl (aq), 0-5 °C | 2-Hydroxy-3-(trifluoromethoxy)benzenediazonium chloride |

Acylation and Alkylation Reactions

The presence of two nucleophilic centers, the amino and hydroxyl groups, allows for selective acylation and alkylation of this compound under controlled reaction conditions.

Acylation: The selective acylation of the amino group in the presence of a free hydroxyl group is a common transformation for aminophenols. This chemoselectivity is often achieved by exploiting the higher nucleophilicity of the amine. For instance, the acetylation of 2-aminophenol (B121084) to yield N-(2-hydroxyphenyl)acetamide can be carried out using methods like immobilized lipase, which offers a high degree of selectivity. researchgate.net While specific studies on this compound are not widely reported, it is anticipated to undergo similar selective N-acylation reactions.

Alkylation: Alkylation of aminophenols can be directed to either the nitrogen or the oxygen atom. Selective N-alkylation can be achieved through a reductive amination approach, where the aminophenol is first reacted with an aldehyde to form an imine, which is then reduced. Conversely, selective O-alkylation can be performed by first protecting the more nucleophilic amino group, for example, by forming a Schiff base with benzaldehyde. Following the O-alkylation, the protecting group can be removed by hydrolysis to yield the desired O-alkylated product. researchgate.net The trifluoromethoxy group's electron-withdrawing nature would likely influence the relative nucleophilicity of the amino and hydroxyl groups, potentially impacting the conditions required for selective alkylation.

Reaction TypeReagents and ConditionsExpected ProductReference
N-AcetylationAcetic anhydride, mild base or enzymatic (lipase)N-[2-hydroxy-6-(trifluoromethoxy)phenyl]acetamide researchgate.net
O-Alkylation1. Benzaldehyde; 2. Alkyl halide, base; 3. Hydrolysis2-Alkoxy-6-(trifluoromethoxy)aniline researchgate.net
N-Alkylation1. Aldehyde; 2. Reducing agent (e.g., NaBH₄)N-Alkyl-2-amino-6-(trifluoromethoxy)phenol researchgate.net

Formation of Schiff Bases and Related Imines

The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines or azomethines. gsconlinepress.com This condensation reaction typically proceeds under reflux in an alcoholic solvent and is often catalyzed by a few drops of acid. unn.edu.ngnih.gov

The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond. The stability of the resulting Schiff base is influenced by the electronic properties of both the aminophenol and the carbonyl compound. The electron-withdrawing trifluoromethoxy group on the phenol ring can affect the electron density on the imine nitrogen.

Schiff bases derived from aminophenols are of significant interest due to their coordination chemistry with metal ions and their wide range of biological activities. unn.edu.ngrsc.orgnih.gov For example, a Schiff base synthesized from 3-(trifluoromethyl)aniline (B124266) and 2-hydroxy-3-ethoxybenzaldehyde demonstrates the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen. nih.gov A similar interaction would be expected in Schiff bases of this compound.

Carbonyl CompoundReaction ConditionsProduct TypeReference
Substituted BenzaldehydesEthanol, reflux(E)-2-(((substituted-phenyl)imino)methyl)-6-(trifluoromethoxy)phenol unn.edu.ngnih.gov
Aliphatic Aldehydes/KetonesAlcoholic solvent, acid or base catalysisSchiff base with an aliphatic substituent on the imine carbon gsconlinepress.com

Cyclization Reactions Leading to Heterocyclic Systems

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. The amino and hydroxyl groups can participate in intramolecular or intermolecular cyclization reactions to form fused ring systems.

A prominent example of such a reaction is the oxidative cyclization of o-aminophenols to form phenoxazinone structures. This transformation can be achieved using various catalytic systems, including those based on manganese, cobalt, and iron complexes, as well as enzymatic methods using laccase. rsc.org The reaction generally proceeds through the oxidation of the o-aminophenol to a radical species, which then undergoes further oxidation and cyclization to yield the phenoxazinone core. rsc.orgresearchgate.net The electron-withdrawing trifluoromethoxy group in this compound would likely influence the redox potential of the molecule and thus the conditions required for this oxidative cyclization.

Another potential cyclization pathway involves the reaction with α-haloketones or related dielectrophiles to construct five- or six-membered heterocyclic rings containing nitrogen and oxygen.

Reaction TypeReagents/CatalystsResulting HeterocycleReference
Oxidative CyclizationMetal complexes (Mn, Co, Fe), LaccaseSubstituted Phenoxazinone rsc.orgresearchgate.net
Condensation with 1,3-dicarbonylsβ-ketoesters, acidic or basic conditionsSubstituted Benzoxazole (B165842) or BenzoxazepineGeneral o-aminophenol reactivity

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling selectivity and developing new synthetic methodologies.

Radical Pathways in Functionalization Reactions

Radical-mediated reactions offer a powerful tool for the functionalization of aromatic compounds. In the context of aminophenols, radical pathways have been proposed for certain C-H functionalization reactions. For instance, the copper-catalyzed C2-site selective amination of p-aminophenols with arylamines is suggested to proceed via a radical/radical cross-coupling mechanism. rsc.org In this process, both the aminophenol and the arylamine are proposed to undergo oxidation to form radical intermediates, which then couple to form the C-N bond. The use of air as a terminal oxidant makes this an attractive and atom-economical process.

Given the presence of the trifluoromethoxy group, which can influence the stability of radical intermediates, it is plausible that this compound could participate in similar radical-mediated functionalization reactions.

Catalytic Mechanisms (e.g., Bronsted Acid, Lewis Acid, Transition Metal Catalysis)

The reactivity of this compound can be effectively modulated through various catalytic approaches.

Brønsted Acid Catalysis: Brønsted acids are commonly used to catalyze the formation of Schiff bases from aminophenols and carbonyl compounds by protonating the carbonyl oxygen, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amino group. nih.gov

Lewis Acid Catalysis: Lewis acids can play a significant role in reactions involving aminophenols. For example, in the hydrogenation of phenols, a Lewis acid can enhance the reaction rate and selectivity towards the corresponding ketone by activating the phenol. nih.gov In the context of this compound, a Lewis acid could coordinate to the hydroxyl oxygen or the trifluoromethoxy group, thereby influencing the electronic properties and reactivity of the aromatic ring. Furthermore, primary amine-metal Lewis acid bifunctional catalysts have been developed for asymmetric aldol (B89426) reactions, showcasing the cooperative effect of these two functionalities. rsc.org

Transition Metal Catalysis: Transition metal catalysts, particularly those based on copper and palladium, are widely used for the selective N- and O-arylation of aminophenols. nih.gov For instance, copper-catalyzed systems have been developed for the selective O-arylation of 3- and 4-aminophenols, while palladium catalysts with specific phosphine (B1218219) ligands can achieve selective N-arylation. nih.gov The catalytic cycle for these cross-coupling reactions typically involves oxidative addition of the aryl halide to the metal center, followed by coordination of the aminophenol, deprotonation, and reductive elimination to form the C-N or C-O bond and regenerate the catalyst. The electronic nature of the trifluoromethoxy group would likely play a role in the kinetics of these catalytic steps.

Catalysis TypeRole of CatalystExample ReactionReference
Brønsted AcidProtonation of carbonyl oxygenSchiff Base Formation nih.gov
Lewis AcidActivation of phenol or carbonylPhenol Hydrogenation, Aldol Reactions nih.govrsc.org
Transition Metal (Cu, Pd)Facilitating C-N/C-O bond formationN- and O-Arylation nih.gov

Theoretical and Computational Investigations of 2 Amino 6 Trifluoromethoxy Phenol

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule, independent of its environment. These studies reveal how electron density is distributed and how the molecule is likely to interact with other chemical species.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It has become a powerful tool for predicting molecular geometries and other properties. researchgate.net Calculations for 2-Amino-6-(Trifluoromethoxy)phenol, typically performed using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict optimized geometric parameters like bond lengths and angles. acs.org

In this compound, the geometry is largely influenced by the substitution pattern on the benzene (B151609) ring. The presence of an intramolecular hydrogen bond between the hydroxyl (-OH) and amino (-NH2) groups is expected to shorten the C-O and C-N bonds, giving them partial double bond character due to electron delocalization. researchgate.net For instance, in computational studies of 2-aminophenol (B121084), the C-O bond length is calculated to be around 1.379 Å, which is shorter than a standard phenolic C-O bond. researchgate.net Similarly, the C-N bond length is also shorter than a typical C(sp²)-N bond. researchgate.net The trifluoromethoxy (-OCF₃) group introduces further complexity. The C-O bond of the ether is expected to be around 1.36 Å, while the C-F bonds are typically in the range of 1.32-1.35 Å.

ParameterExpected Value (Å or °)Reference Compound
C-O (Phenolic) Bond Length~1.3792-Aminophenol researchgate.net
C-N (Amino) Bond Length~1.4052-Aminophenol researchgate.net
C-O (Ether) Bond Length~1.36Trifluoromethoxy-substituted aromatics
C-F Bond Length1.32-1.35Trifluoromethoxy-substituted aromatics
O-H···N Angle~120-1252-Aminophenol derivatives nih.gov

This table presents predicted values based on computational studies of analogous compounds.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenol ring, specifically on the amino and hydroxyl groups, which are strong electron-donating groups. The LUMO is likely to have significant contributions from the benzene ring and the electron-withdrawing trifluoromethoxy group. A smaller HOMO-LUMO gap indicates higher chemical reactivity and lower kinetic stability. nih.gov Computational studies on similar 2-aminophenol derivatives have reported energy gaps in the range of 3.5 to 4.0 eV. nih.gov The presence of the trifluoromethoxy group, a moderate electron-withdrawing group, might slightly lower the energy gap compared to unsubstituted 2-aminophenol.

CompoundE-HOMO (eV)E-LUMO (eV)Energy Gap (ΔE) (eV)
(E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol-5.912-1.8534.059
Chloro-functionalized Schiff base of 2-aminophenol-6.12-2.583.54
Salicylidene-2-aminophenol-5.99-2.343.65

This table shows FMO data from computational studies on structurally related compounds to provide context for the expected values for this compound. nih.govnih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. acs.org The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

In an MEP map of this compound, the most negative potential (red/yellow) would be concentrated around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, due to their high electronegativity and lone pairs of electrons. These sites represent the primary locations for electrophilic attack. Conversely, the regions of highest positive potential (blue) would be located around the hydrogen atoms of the hydroxyl and amino groups. The electron-withdrawing trifluoromethoxy group would also contribute to creating a more positive potential on the adjacent ring carbons. Such maps are crucial for understanding intermolecular interactions and predicting reaction sites. acs.org

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are determined by a balance of electronic effects, steric hindrance, and non-covalent interactions, particularly intramolecular hydrogen bonding.

A significant structural feature of this compound is the expected formation of a strong intramolecular hydrogen bond between the hydroxyl group (-OH) as the donor and the lone pair of the amino group (-NH₂) as the acceptor. theaic.org This interaction forms a stable six-membered ring, which greatly influences the molecule's conformation and properties. nih.gov

Computational studies on 2-aminophenol and its derivatives have quantified the stability conferred by this hydrogen bond. researchgate.netacs.org DFT calculations can determine the enthalpy of this intramolecular hydrogen bond (ΔHintra-HB) by comparing the energy of the hydrogen-bonded conformer with a non-bonded conformer (where the -OH group is rotated away). For 2-substituted phenols, these calculated energies typically range from 2 to 7 kcal/mol, depending on the nature of the substituent. acs.org The electron-withdrawing nature of the trifluoromethoxy group at the 6-position could potentially modulate the strength of this hydrogen bond by influencing the acidity of the phenolic proton and the basicity of the amino nitrogen.

CompoundHydrogen Bond TypeCalculated Stabilization Energy (kJ/mol)
2-AminophenolO-H···N~25-30
2,6-DiaminophenolO-H···N>30 (Enhanced stabilization)

This table provides estimated hydrogen bond energies based on DFT studies of 2-aminophenol and its derivatives, indicating the expected stabilization in this compound. researchgate.net

The substituents on the benzene ring create steric hindrance that influences the molecule's preferred conformation. The trifluoromethoxy (-OCF₃) group, in particular, has specific conformational preferences. Unlike the methoxy (B1213986) group, which often favors a planar conformation with the benzene ring, the -OCF₃ group typically prefers a non-planar, or perpendicular, orientation. This is due to the steric bulk of the three fluorine atoms. Computational studies have shown that the rotational barrier for the C-O bond of the trifluoromethoxy group can be significant. researchgate.net

Similarly, the amino group also has a rotational barrier. However, in this compound, its orientation is strongly locked by the intramolecular hydrogen bond. The most significant rotational barrier to consider would be around the C-O bond of the trifluoromethoxy group. DFT calculations can be used to map the potential energy surface for the rotation of this group, revealing the energy difference between the most stable (staggered) and least stable (eclipsed) conformations. Studies on related molecules suggest that intermolecular interactions in a crystal lattice can further increase this rotational barrier compared to the isolated molecule in the gas phase. researchgate.net

Prediction of Spectroscopic Signatures and Vibrational Analysis

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound, offering insights that complement and guide experimental work. nih.gov By employing quantum mechanical calculations, it is possible to simulate various types of spectra, providing a detailed understanding of the molecule's vibrational and electronic behavior at the atomic level. These theoretical predictions are invaluable for interpreting experimental data and assigning spectral features to specific molecular motions and electronic transitions.

Computational vibrational analysis, primarily using Density Functional Theory (DFT), is a cornerstone for understanding the infrared (IR) and Raman spectra of molecules. acs.org Methods like B3LYP, often paired with basis sets such as 6-31G* or 6-311+G**, are widely used to optimize the molecular geometry and calculate the harmonic vibrational frequencies. researchgate.netresearchgate.net These calculations provide a set of normal modes, each with a corresponding frequency and intensity, which can be directly correlated with the peaks observed in experimental Fourier Transform Infrared (FTIR) and Raman spectra. researchgate.net

For this compound, DFT calculations can predict the vibrational frequencies associated with its key functional groups: the hydroxyl (-OH), amino (-NH₂), and trifluoromethoxy (-OCF₃) groups, as well as the vibrations of the aromatic ring. The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. researchgate.net

The analysis helps in the precise assignment of spectral bands. For example, the O-H and N-H stretching vibrations are expected at high wavenumbers, while the strong C-F stretching modes of the trifluoromethoxy group would appear in the mid-infrared region. researchgate.net The aromatic C-H and C=C stretching and bending vibrations can also be distinctly identified. researchgate.net This detailed assignment is crucial for confirming the molecular structure and understanding intramolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (FTIR)Expected Intensity (Raman)
Amino (-NH₂)Symmetric & Asymmetric Stretching3300 - 3500Medium-StrongMedium
Hydroxyl (-OH)Stretching3200 - 3600 (broad)StrongWeak
Aromatic C-HStretching3000 - 3100MediumStrong
Trifluoromethoxy (-OCF₃)C-F Asymmetric Stretching1250 - 1290Very StrongMedium
Trifluoromethoxy (-OCF₃)C-F Symmetric Stretching1150 - 1210Very StrongStrong
Phenolic C-OStretching1200 - 1260StrongMedium-Weak

Note: The data in this table is illustrative and based on typical frequency ranges for these functional groups as determined by DFT calculations on similar molecules. Actual values would require specific computation for this compound.

The electronic absorption properties and the prediction of UV-Vis spectra are typically handled using Time-Dependent Density Functional Theory (TD-DFT). scirp.orgconicet.gov.ar This method calculates the excitation energies from the ground state to various excited states, which correspond to the absorption of photons in the ultraviolet and visible regions of the electromagnetic spectrum. scirp.org The calculations yield the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. conicet.gov.ar

For this compound, TD-DFT calculations can predict the electronic transitions, which are primarily of the π → π* and n → π* types, associated with the phenolic ring and the lone pairs on the oxygen and nitrogen atoms. The presence of the amino, hydroxyl, and trifluoromethoxy substituents influences the energy levels of the molecular orbitals, thereby shifting the absorption bands. researchgate.net Solvation effects can also be incorporated into these calculations using models like the Polarizable Continuum Model (PCM) to simulate the spectrum in different solvents, which is crucial as solvatochromic shifts are common in such molecules. researchgate.netbohrium.com Comparing the computed spectrum with experimental results helps validate the electronic structure and understand the nature of the electronic transitions. conicet.gov.ar

Table 2: Predicted UV-Vis Absorption Data for this compound

Predicted λmax (nm)Oscillator Strength (f)Major Contribution (Electronic Transition)
~220> 0.1π → π
~275> 0.2π → π
~310< 0.05n → π*

Note: This table presents hypothetical data based on TD-DFT calculations for structurally related aminophenols and trifluoromethyl-substituted aromatics. conicet.gov.arresearchgate.net Precise values require specific calculations for the title compound.

Computational Mechanistic Elucidation of Reactions

Computational chemistry is an indispensable tool for elucidating the mechanisms of organic reactions, providing detailed, step-by-step pathways that are often difficult to probe experimentally. nih.govtudelft.nl By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of reactants, products, intermediates, and, most importantly, transition states. ehu.eus The calculated activation energies (the energy difference between the reactant and the transition state) provide quantitative insights into the reaction kinetics and feasibility of a proposed mechanism.

For this compound, computational studies could elucidate various potential reactions. For instance, the mechanism of electrophilic aromatic substitution on the phenol (B47542) ring can be investigated to predict the regioselectivity, determining whether incoming electrophiles would favor positions ortho or para to the existing substituents. The influence of the electron-donating amino and hydroxyl groups versus the electron-withdrawing trifluoromethoxy group on the ring's activation and directing effects can be precisely quantified.

Furthermore, reactions involving the nucleophilic amino group or the acidic hydroxyl group can be modeled. For example, the mechanism of its reaction to form Schiff bases or its O-alkylation or O-acylation could be computationally explored. scispace.com Such studies would involve locating the transition states for each step, confirming them through frequency analysis (a single imaginary frequency), and tracing the intrinsic reaction coordinate (IRC) to ensure the transition state connects the correct reactant and product. ehu.eus These computational insights guide the development of synthetic methodologies and help in understanding the reactivity of this complex, multifunctional molecule. cas.cnmdpi.com

Advanced Spectroscopic and Structural Analysis of 2 Amino 6 Trifluoromethoxy Phenol Derivatives in Research Contexts

High-Resolution NMR Spectroscopy for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Amino-6-(trifluoromethoxy)phenol derivatives. Both ¹H and ¹³C NMR provide critical information regarding the substitution pattern and electronic environment of the molecule.

In ¹H NMR spectra of trifluoromethoxy-substituted phenols, aromatic protons typically appear as multiplets in the range of δ 6.70–7.75 ppm. google.com The hydroxyl proton signal can be observed as a singlet, which is exchangeable with D₂O. For instance, in 4-(trifluoromethoxy)phenol, the aromatic protons appear as a doublet between δ 7.0–7.2 ppm, while the hydroxyl proton gives a singlet at δ 5.2 ppm.

¹³C NMR spectroscopy is particularly informative. The carbon of the trifluoromethoxy group is readily identifiable as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms (J C-F ≈ 270 Hz). For example, in N,N-bis(2-cyano-5-methoxyphenyl)-3-(2-(trifluoromethyl)phenyl)propanamide, the CF₃ carbon appears as a quartet at δ 124.39 ppm with a coupling constant of 273.7 Hz. semanticscholar.org The chemical shifts of the aromatic carbons provide further insight into the electronic effects of the substituents.

¹⁹F NMR spectroscopy offers a direct method for observing the trifluoromethoxy group. The -OCF₃ group typically gives a characteristic signal in the ¹⁹F NMR spectrum. For example, in 4-(trifluoromethoxy)phenol, a triplet is observed between δ -58 to -60 ppm. In the case of 4,5-dimethyl-2-(trifluoromethylthio)phenol, the SCF₃ group appears as a singlet at δ -43.8 ppm in the ¹⁹F NMR spectrum. rsc.org This technique is highly sensitive to the local electronic environment, making it a powerful tool for studying the interactions and reactions of the trifluoromethoxy moiety.

Table 1: Representative NMR Data for Trifluoromethoxy-Substituted Phenol (B47542) Derivatives

CompoundNucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
4-(Trifluoromethoxy)phenol¹H7.0-7.2d8.5
5.2s-
¹⁹F-58 to -60t-
N,N-bis(2-cyano-5-methoxyphenyl)-3-(2-(trifluoromethyl)phenyl)propanamide¹³C124.39q273.7 semanticscholar.org
4,5-Dimethyl-2-(trifluoromethylthio)phenol¹⁹F-43.8s- rsc.org

X-ray Crystallography of Co-crystals and Reaction Intermediates

X-ray crystallography provides definitive proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique is invaluable for studying co-crystals and reaction intermediates of this compound derivatives, offering insights into their stability and reactivity.

The crystal structures of trifluoromethoxy-substituted compounds often reveal the influence of the -OCF₃ group on molecular packing. Unlike the methoxy (B1213986) group which favors a planar conformation with the benzene (B151609) ring, the trifluoromethoxy group typically orients itself out of the plane of the phenyl ring. beilstein-journals.org

In co-crystals, hydrogen bonding plays a crucial role in stabilizing the crystal lattice. For instance, in a co-crystal of 2-amino-4-hydroxy-6-methylpyrimidine (B160893) and 2,4-dimethylbenzoic acid, noncovalent interactions stabilize the crystal packing. bohrium.com Similarly, in the crystal structure of 2,6-Dimethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol, O-H···N hydrogen bonds with the oxadiazole ring help to stabilize a planar conformation. The analysis of these interactions is critical for understanding the physicochemical properties of the materials.

The crystal structure of reaction intermediates can provide mechanistic insights. For example, the X-ray structure of a zinc-aminophenol complex has been used to support the viability of such species in catalytic cycles. researchgate.net

Table 2: Crystallographic Data for Representative Trifluoromethoxy-Substituted Compounds

CompoundCrystal SystemSpace GroupKey InteractionsReference
2,6-Dimethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenolMonoclinicP2₁/cO-H···N hydrogen bonds
2-(3-hydroxy-5-methylphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamideMonoclinicP2₁/cN–H…O–N–O hydrogen bonds mdpi.com
4-(Trifluoromethoxy)phenol derivativeMonoclinicP2₁/cO–H···O interactions

Advanced Mass Spectrometry Techniques for Mechanistic Tracing

Advanced mass spectrometry (MS) techniques are powerful tools for tracing reaction mechanisms by identifying intermediates and products. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of elemental compositions of unknown compounds. semanticscholar.org

Techniques like electrospray ionization (ESI)-MS can be used to detect and characterize reaction intermediates in solution. rhhz.net For example, in the study of trifluoromethylthiolation reactions, ESI-MS has been used to detect key intermediates, providing support for proposed reaction mechanisms. rhhz.net

The combination of liquid chromatography with mass spectrometry (LC-MS) is particularly useful for analyzing complex reaction mixtures. In a study on the photolysis of fluorinated phenols, LC-MS/MS was used to identify various photoproducts, including those resulting from the addition of hydroxyl groups to the aromatic ring. nih.govresearchgate.net This allows for a detailed understanding of the degradation pathways of these compounds.

Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) is another advanced technique that enables real-time monitoring of reactions, providing insights into the kinetics and mechanism of catalytic processes. uvic.ca

Table 3: Mass Spectrometry Data for Mechanistic Studies of Trifluoromethylated Compounds

Compound/ReactionMS TechniqueKey FindingReference
Trifluoromethylthiolation of heterocyclesESI-MSDetection of reaction intermediates rhhz.net
Photolysis of fluorinated phenolsLC-MS/MSIdentification of photoproducts nih.govresearchgate.net
Buchwald-Hartwig aminationPSI-ESI-MSReal-time monitoring of catalytic intermediates uvic.ca
N,N-bis(2-cyano-5-methoxyphenyl)-3-(2-(trifluoromethyl)phenyl)propanamideHRMS (ESI-TOF)Exact mass confirmation semanticscholar.org

Chiral Analysis of Derivatives and Stereochemical Purity Assessments

The synthesis of chiral derivatives of this compound necessitates methods for the analysis of stereochemical purity. Chiral High-Performance Liquid Chromatography (HPLC) and NMR spectroscopy using chiral solvating agents (CSAs) are the primary techniques employed for this purpose.

Chiral HPLC utilizes a chiral stationary phase to separate enantiomers, allowing for the determination of enantiomeric excess (ee). This method has been successfully used to determine the enantioselectivity of reactions producing trifluoromethyl-substituted compounds. nih.gov

NMR spectroscopy in the presence of a chiral solvating agent can also be used to determine enantiomeric purity. The CSA forms diastereomeric complexes with the enantiomers, leading to the differentiation of their signals in the NMR spectrum. acs.org For example, a C₂-symmetrical bis-thiourea CSA has been shown to be effective in the enantiodiscrimination of N-trifluoroacetyl amino acid derivatives. acs.org

The development of new chiral derivatizing agents is also an active area of research. For instance, an axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazole-1-yl)benzoic acid has been used to determine the absolute configuration of β-chiral aminoalcohols via NMR analysis of the resulting diastereomeric esters. researchgate.net

Table 4: Techniques for Chiral Analysis of Trifluoromethyl-Substituted Compounds

Analytical TechniqueApplicationKey FeatureReference
Chiral HPLCDetermination of enantiomeric excessSeparation of enantiomers on a chiral stationary phase nih.gov
NMR with Chiral Solvating AgentsEnantiodiscriminationFormation of diastereomeric complexes leading to distinct NMR signals acs.org
Chiral Derivatizing AgentsAbsolute configuration assignmentFormation of diastereomers with distinct NMR spectra researchgate.net

Applications of 2 Amino 6 Trifluoromethoxy Phenol As a Synthetic Building Block

Precursor for Heterocyclic Compound Synthesis

The ortho-disposed amino and hydroxyl groups in 2-Amino-6-(trifluoromethoxy)phenol provide a reactive di-nucleophilic system, making it an ideal starting material for the synthesis of fused heterocyclic compounds. These reactions typically proceed through condensation with a bifunctional electrophile, followed by cyclization.

Synthesis of Benzothiazole (B30560) Derivatives

The synthesis of 2-aminobenzothiazoles can be achieved through the reaction of the corresponding aminothiophenol with a suitable reagent. While this compound is an aminophenol, its conversion to the corresponding aminothiophenol allows for the synthesis of benzothiazole derivatives. The resulting 2-Amino-6-(trifluoromethoxy)benzothiazole is a known compound with documented anticonvulsant properties. google.com A general method for producing 2-amino-6-trifluoromethoxy-benzothiazole involves reacting 4-trifluoromethoxy-aniline with potassium thiocyanate (B1210189) to form a thiourea (B124793) intermediate, which is then cyclized. This process yields the target compound, which can be purified by recrystallization. google.com

Research has also focused on creating Schiff base derivatives of 2-amino-6-trifluoromethoxy benzothiazole, which have been investigated for their potential in addressing neuroinflammation, a factor in Alzheimer's disease.

Synthesis of Benzoxazole (B165842) Derivatives

A more direct application of this compound is in the synthesis of benzoxazole derivatives. The ortho-aminophenol structure readily undergoes condensation and cyclization with various reagents to form the benzoxazole ring system. A notable example is the synthesis of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, which are structurally related to the neuroprotective drug Riluzole. researchgate.net

The synthesis can be achieved by reacting this compound with cyanogen (B1215507) bromide. This reaction leads to the formation of the 2-aminobenzoxazole (B146116) core. Further derivatization of the 2-amino group can lead to a series of analogues with potential as voltage-dependent sodium channel inhibitors. researchgate.net

Table 1: Synthesis of Benzoxazole Derivatives from this compound

Reactant Product Significance Reference

Formation of Other Nitrogen-Containing Heterocycles

The ortho-aminophenol motif is a precursor to other important heterocyclic systems beyond benzoxazoles. The oxidative coupling of o-aminophenols is a known method for accessing phenoxazinone structures, which are key units in many biologically active compounds. researchgate.netrsc.orgnih.gov The reaction typically involves the oxidation of the o-aminophenol to an o-benzoquinoneimine intermediate, which then undergoes further reactions to form the tricyclic phenoxazine (B87303) system. rsc.org Given this, this compound is a potential precursor for the synthesis of trifluoromethoxy-substituted phenoxazines.

Furthermore, the structural analogy of o-aminophenols to o-phenylenediamines suggests that this compound could be a starting point for related heterocycles. The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a classic and widely used method for the synthesis of quinoxalines. organic-chemistry.orgnih.govchim.itsapub.org By analogy, transformation of the hydroxyl group in this compound to an amino group would yield the corresponding o-phenylenediamine, opening a pathway to substituted quinoxalines. Additionally, the electro-dimerization of o-phenylenediamines is a method for synthesizing phenazines, suggesting another potential synthetic route from a derivative of the title compound. nih.govacs.org

Role in the Construction of Complex Molecules

The utility of this compound extends to its incorporation into larger, more complex molecular frameworks that are often the basis for pharmacologically active agents and agrochemicals.

Intermediate in the Synthesis of Pharmaceutical Scaffolds

The trifluoromethoxy group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance metabolic stability and improve pharmacokinetic properties. Consequently, this compound serves as a valuable intermediate in the synthesis of pharmaceutical scaffolds.

The benzothiazole and benzoxazole derivatives synthesized from this precursor have shown significant biological potential. For instance, 2-Amino-6-(trifluoromethoxy)benzothiazole has been patented as a medicament with anticonvulsant, anxiolytic, and hypnotic properties. google.com Furthermore, benzoxazole derivatives synthesized from this compound are analogues of Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), and have been investigated as potential inhibitors of voltage-dependent sodium channels. researchgate.net

Table 2: Pharmaceutical Scaffolds Derived from this compound

Scaffold Type Therapeutic Area Mechanism of Action (Potential) Reference
Benzothiazole Neurology Anticonvulsant, Anxiolytic, Hypnotic google.com

Building Block for Agrochemicals

The trifluoromethyl and trifluoromethoxy groups are prevalent in modern agrochemicals due to their positive impact on biological activity and stability. While direct synthesis of a commercial agrochemical from this compound is not prominently documented in the reviewed literature, its chemical structure suggests its potential as a building block in this field. For example, certain trifluoromethyl-substituted triazine compounds have been identified as having agrochemical properties. herts.ac.uk The synthesis of such nitrogen-containing heterocyclic compounds could potentially utilize aminophenol precursors. The combination of the reactive aminophenol core with the trifluoromethoxy group makes this compound an attractive starting material for the exploration of new herbicidal, fungicidal, or insecticidal compounds.

Development of Specialized Reagents and Ligands

The unique electronic properties and structural features of this compound make it a valuable starting material for the synthesis of specialized reagents and ligands with applications in various areas of chemical research. The presence of the trifluoromethoxy group, a strong electron-withdrawing substituent, significantly influences the reactivity and properties of any derived molecules. This section explores its potential in the development of chiral ligands for asymmetric catalysis and fluorinated probes for spectroscopic studies.

Chiral Ligands for Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. A key approach to achieving this is through asymmetric catalysis, which often relies on the use of chiral ligands that can effectively transfer stereochemical information to a catalytic reaction. Substituted 2-aminophenols are versatile precursors for a variety of chiral ligands, including the widely used Schiff base (salen-type) and related structures. nih.govresearchgate.netrsc.orgrsc.orgresearchgate.net

The general synthetic route to such ligands involves the condensation of an aminophenol with a chiral diamine or a suitable aldehyde. In the case of this compound, the amino and hydroxyl groups provide the necessary handles for constructing these complex chiral architectures. The trifluoromethoxy group at the 6-position is expected to play a crucial role in modulating the steric and electronic properties of the resulting ligand and its metal complexes.

Potential Synthesis of Chiral Ligands from this compound:

A plausible synthetic strategy for a chiral salen-type ligand derived from this compound would involve a condensation reaction with a chiral diamine, such as (1R,2R)-(-)-1,2-diaminocyclohexane. The resulting tetradentate ligand could then be complexed with various transition metals (e.g., Co, Mn, Cr) to generate catalysts for a range of asymmetric transformations, including epoxidation, cyclopropanation, and the kinetic resolution of racemic mixtures. nih.gov

The trifluoromethoxy group would likely enhance the Lewis acidity of the metal center in the resulting complex, which could lead to increased catalytic activity. Furthermore, its steric bulk could influence the chiral environment around the active site, potentially leading to higher enantioselectivities in catalyzed reactions.

Potential Ligand Type Precursors Potential Catalytic Applications
Chiral Salen-type LigandThis compound, Chiral Diamine (e.g., (1R,2R)-1,2-diaminocyclohexane)Asymmetric Epoxidation, Asymmetric Aziridination, Kinetic Resolution
Chiral Schiff Base LigandThis compound, Chiral AldehydeAsymmetric Aldol (B89426) Reactions, Asymmetric Michael Additions

It is important to note that while the synthesis of such ligands from this compound is highly feasible based on established chemical principles, specific research detailing these exact applications is not yet prevalent in the public domain. The development of such catalysts represents a promising area for future research.

Fluorinated Probes for Spectroscopic Studies

The fluorine-19 (¹⁹F) nucleus possesses several properties that make it an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy. These include a high gyromagnetic ratio, a 100% natural abundance, and a large chemical shift range that is highly sensitive to the local chemical environment. ichorlifesciences.comnih.gov Consequently, the incorporation of fluorine atoms into molecules can provide a powerful tool for studying molecular interactions, conformational changes, and reaction mechanisms.

The trifluoromethoxy group in this compound makes it and its derivatives attractive candidates for development as ¹⁹F NMR spectroscopic probes. The three equivalent fluorine atoms of the trifluoromethoxy group would give rise to a single, sharp resonance in the ¹⁹F NMR spectrum, and the chemical shift of this signal would be exquisitely sensitive to changes in the molecule's electronic environment.

Potential Applications in Spectroscopic Studies:

Derivatives of this compound could be designed to act as probes in a variety of spectroscopic applications. For instance, the amino group could be functionalized to attach the molecule to a peptide, protein, or other biomolecule. The resulting fluorinated biomolecule could then be studied by ¹⁹F NMR to probe binding events, protein folding, or enzyme activity. nih.gov The change in the chemical environment upon binding or conformational change would be reflected in a shift of the ¹⁹F NMR signal. nih.govacs.org

Potential Probe Type Target Application Information Gained from ¹⁹F NMR
Fluorinated Amino Acid DerivativeProtein Structure and FunctionConformational changes, ligand binding, protein-protein interactions
Fluorinated Enzyme Substrate/InhibitorEnzyme Kinetics and MechanismEnzyme activity, inhibitor binding and potency
Fluorinated Reporter MoleculeHigh-Throughput ScreeningIdentification of "hits" in drug discovery

The study of fluorophenols and their metabolites by ¹⁹F NMR has demonstrated the utility of this technique in tracking biochemical pathways. nih.gov The distinct chemical shifts of different fluorinated species allow for the simultaneous monitoring of substrates and products in complex biological mixtures. Similar approaches could be envisioned for derivatives of this compound to study metabolic processes or the fate of fluorinated drugs in vivo.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

Current synthetic pathways to substituted phenols and anilines often involve multi-step procedures which may include harsh reagents or protecting group strategies. scispace.comorientjchem.orggoogle.com Future research should prioritize the development of more direct, efficient, and sustainable methods for the synthesis of 2-Amino-6-(trifluoromethoxy)phenol.

Key areas for investigation include:

Direct C-H Functionalization: Investigating late-stage C-H activation techniques to introduce the amino or hydroxyl groups onto a pre-existing 2-(trifluoromethoxy)aniline (B52511) or 2-(trifluoromethoxy)phenol (B1304643) scaffold. This would represent a significant improvement in atom economy over classical methods.

Advanced Trifluoromethoxylation Methods: While methods for introducing the OCF₃ group exist, applying newly developed trifluoromethoxylation reagents to suitable precursors could offer milder conditions and improved yields. mdpi.com Research into the direct trifluoromethoxylation of aminophenols, while challenging due to substrate sensitivity, could provide a novel and efficient route.

Biocatalytic Approaches: The use of engineered enzymes for selective hydroxylation or amination could provide a highly sustainable and enantioselective route to this and related compounds.

Exploration of Unique Reactivity Profiles and Catalytic Applications

The electronic configuration of this compound suggests a unique reactivity profile that is yet to be fully explored. The amino and hydroxyl groups can act as nucleophiles or directing groups in various transformations.

Future studies could focus on:

Heterocycle Synthesis: The ortho-relationship of the amino and hydroxyl groups makes this compound an ideal precursor for the synthesis of benzoxazole (B165842) derivatives. researchgate.net Research into novel cyclization reactions could yield a library of unique heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

Cross-Coupling Reactions: The phenol (B47542) and amine functionalities can be leveraged in various cross-coupling reactions, such as Buchwald-Hartwig aminations or Suzuki-Miyaura couplings, to build more complex molecular architectures. acs.org Understanding how the trifluoromethoxy group influences the reactivity and catalyst performance in these reactions is a critical area for future investigation. acs.org

Ligand Development: The compound itself could serve as a scaffold for the design of novel ligands for catalysis. The hard oxygen and nitrogen donors, combined with the electronic influence of the OCF₃ group, could lead to catalysts with unique selectivity and activity.

Advanced Theoretical Modeling of Electronic and Steric Effects

Computational chemistry offers a powerful tool to predict and understand the behavior of this compound. While theoretical studies have been conducted on structurally related molecules, researchgate.netconicet.gov.arresearchgate.netfrontiersin.org a dedicated computational investigation of this specific compound is a promising avenue for research.

Future theoretical work should include:

DFT Calculations: Using Density Functional Theory (DFT) to model the molecule's electronic structure, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential. This can provide insights into its reactivity, predict sites of electrophilic and nucleophilic attack, and explain the influence of the trifluoromethoxy group. researchgate.net

Reaction Mechanism Simulation: Modeling the transition states and reaction pathways for key transformations, such as cyclization or cross-coupling reactions, can help in optimizing reaction conditions and predicting product outcomes.

Tautomerism and Proton Transfer: Investigating the potential for tautomerism and intramolecular proton transfer between the phenol and amino groups, and how the trifluoromethoxy group influences this equilibrium. researchgate.netresearchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability. durham.ac.uk The synthesis and subsequent derivatization of this compound are well-suited for exploration using flow chemistry platforms.

Future research in this area could involve:

Flow-Based Synthesis: Developing a continuous flow process for the synthesis of the target molecule, potentially telescoping multiple reaction steps without intermediate purification. researchgate.net This could involve packed-bed reactors with immobilized reagents or catalysts to streamline the process.

Automated Derivatization: Utilizing automated synthesis platforms to rapidly generate a library of derivatives from this compound. This high-throughput approach could accelerate the discovery of new molecules with desired properties. durham.ac.uk

Process Optimization: Employing design of experiment (DoE) methodologies in conjunction with flow reactors to rapidly optimize reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry.

Design of Advanced Materials with Tunable Properties

The structural motifs present in this compound make it an attractive building block for the design of advanced materials. The focus of future research should be on the rational design of these materials by leveraging the compound's unique features.

Potential design strategies include:

Polymer Scaffolds: Incorporating the compound as a monomer into polymers such as polybenzoxazoles. The rigidity of the benzoxazole unit, combined with the fluorine content from the OCF₃ group, could be used to design polymers with high thermal stability and specific processing characteristics.

Metal-Organic Frameworks (MOFs): Designing and synthesizing functionalized linkers for MOFs where the amino or hydroxyl groups coordinate to metal centers. The trifluoromethoxy group would be oriented into the pores of the framework, allowing for the tuning of pore size and surface properties for specific gas separation or storage applications.

Organic Electronics: Using the compound as a precursor for the design of materials for organic light-emitting diodes (OLEDs) or other electronic devices. bldpharm.com The electronic properties can be tuned through derivatization to influence charge transport and luminescence characteristics, enabling the design of materials with targeted performance metrics.

Q & A

Q. What are the recommended analytical techniques for confirming the purity and structural integrity of 2-Amino-6-(Trifluoromethoxy)phenol?

  • Methodological Answer : Purity and structural confirmation require a combination of techniques:
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>95% recommended for research-grade material).
  • Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to verify the trifluoromethoxy (-OCF₃) and phenolic -OH groups.
  • Mass Spectrometry (MS) for molecular weight confirmation (expected [M+H⁺] at 234.20 g/mol, based on related compounds) .
  • Fourier-Transform Infrared Spectroscopy (FT-IR) to identify functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C-F at ~1200 cm⁻¹).
  • Melting Point Analysis (e.g., ~118°C, as observed in structurally similar compounds) .

Q. How should researchers address solubility challenges for this compound in aqueous systems?

  • Methodological Answer : The compound is water-insoluble but dissolves in polar aprotic solvents (e.g., methanol, acetone, diethyl ether) . For aqueous-based experiments:
  • Use co-solvents like dimethyl sulfoxide (DMSO) or ethanol (up to 10% v/v) to enhance solubility.
  • Prepare stock solutions in methanol and dilute with buffer systems (pH 7.4) for biological assays.
  • Confirm stability via UV-Vis spectroscopy over 24 hours to rule out precipitation or degradation.

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in thermal stability data under varying storage conditions?

  • Methodological Answer : Contradictory thermal stability reports may arise from moisture or light exposure. To standardize protocols:
  • Storage : Keep in airtight, light-resistant containers at 4°C (short-term) or -20°C (long-term) to prevent decomposition .
  • Thermogravimetric Analysis (TGA) : Conduct under inert gas (N₂) to measure decomposition onset (expected >200°C for similar trifluoromethoxy derivatives).
  • Gas Chromatography-Mass Spectrometry (GC-MS) to identify decomposition byproducts (e.g., HF or COF₂ release, as noted in related compounds) .

Q. How can researchers optimize the introduction of the trifluoromethoxy group into phenolic derivatives while minimizing side reactions?

  • Methodological Answer : The trifluoromethoxy group is electrophilic and prone to side reactions. Key strategies include:
  • Reagent Selection : Use trifluoromethyl hypofluorite (CF₃OF) or Cu-mediated cross-coupling for regioselective substitution .
  • Temperature Control : Maintain reactions at -20°C to 0°C to suppress hydrolysis of the -OCF₃ group.
  • Protecting Groups : Protect the phenolic -OH with tert-butyldimethylsilyl (TBS) before trifluoromethoxy introduction, followed by deprotection with tetrabutylammonium fluoride (TBAF).
  • Monitoring : Use in-situ ¹⁹F NMR to track reaction progress and detect intermediates.

Safety and Contradiction Management

Q. What safety protocols are critical for handling this compound, and how should accidental exposure be managed?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling solids to avoid inhalation .
  • Acute Toxicity : Classified as Category 2 (H300: fatal if swallowed) . In case of exposure:
  • Ingestion : Do not induce vomiting; rinse mouth and seek immediate medical attention .
  • Skin Contact : Wash with soap and water for 15 minutes; remove contaminated clothing .
  • Waste Disposal : Collect in sealed containers and incinerate via approved hazardous waste facilities to prevent environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.